3-[5-(2,3-dichlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one
Overview
Description
3-[5-(2,3-dichlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one, commonly known as EF24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EF24 belongs to the class of chalcones, which are known for their diverse pharmacological activities.
Mechanism of Action
EF24 exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress. EF24 has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and other genes involved in inflammation. EF24 also activates the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. EF24 has been found to inhibit the activity of STAT3, a transcription factor involved in cell proliferation and survival, and induce the expression of pro-apoptotic genes.
Biochemical and Physiological Effects:
EF24 has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. EF24 has been found to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic genes. EF24 has also been shown to inhibit cell proliferation by arresting the cell cycle at various stages. EF24 has been found to reduce tumor growth and metastasis in various cancer cell lines and animal models. Additionally, EF24 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB. EF24 has also been investigated for its neuroprotective effects by reducing oxidative stress and inflammation in animal models of Alzheimer's disease and stroke.
Advantages and Limitations for Lab Experiments
EF24 has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. EF24 can be synthesized in large quantities with high purity and is stable under various conditions. EF24 has also been found to have low toxicity in various cell lines and animal models. However, EF24 has some limitations for lab experiments, including its poor solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. EF24 also has limited selectivity for some signaling pathways, which may affect its specificity and efficacy.
Future Directions
EF24 has several potential future directions for scientific research, including its optimization for drug development, its combination with other drugs or therapies, its investigation for other diseases, and its exploration for its mechanism of action. EF24 can be optimized for drug development by modifying its chemical structure to improve its pharmacokinetics, selectivity, and efficacy. EF24 can also be combined with other drugs or therapies to enhance its therapeutic effects and reduce its side effects. EF24 can be investigated for other diseases, such as cardiovascular diseases, diabetes, and infectious diseases, which may benefit from its anti-inflammatory and antioxidant properties. Finally, EF24 can be explored for its mechanism of action, including its interaction with various signaling pathways and cellular targets, which may provide insights into its pharmacological effects and potential therapeutic applications.
Conclusion:
EF24 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EF24 has been extensively studied for its anticancer, anti-inflammatory, and neuroprotective effects in various diseases. EF24 exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress. EF24 has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. EF24 also has some limitations for lab experiments, including its poor solubility and limited selectivity. EF24 has several potential future directions for scientific research, including its optimization for drug development, its combination with other drugs or therapies, its investigation for other diseases, and its exploration for its mechanism of action.
Scientific Research Applications
EF24 has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. EF24 has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth in various cancer cell lines and animal models. EF24 has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB, a transcription factor involved in inflammation. Additionally, EF24 has been investigated for its neuroprotective effects by reducing oxidative stress and inflammation in animal models of Alzheimer's disease and stroke.
properties
IUPAC Name |
(E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O3/c18-13-4-1-3-12(17(13)19)15-9-7-11(22-15)6-8-14(20)16-5-2-10-21-16/h1-10H/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJDWSVAHVZKHU-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=CC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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